molecular formula C30H22N2O4 B10879435 N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]naphthalene-1-carboxamide

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]naphthalene-1-carboxamide

Cat. No.: B10879435
M. Wt: 474.5 g/mol
InChI Key: NIDIRQARVDOBLM-UHFFFAOYSA-N
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Description

N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of cyano, methoxyphenyl, and furyl groups attached to a naphthamide core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE typically involves the reaction of cyanoacetohydrazide with substituted aromatic aldehydes under reflux conditions in the presence of a base such as piperidine . The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced derivatives with hydroxyl or amine groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N1-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The cyano and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-BENZAMIDE: Similar structure but with a benzamide core.

    N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-ACETAMIDE: Similar structure but with an acetamide core.

Uniqueness

N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE is unique due to its naphthamide core, which provides distinct electronic and steric properties compared to its analogs.

Properties

Molecular Formula

C30H22N2O4

Molecular Weight

474.5 g/mol

IUPAC Name

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C30H22N2O4/c1-34-22-14-10-20(11-15-22)27-26(18-31)30(36-28(27)21-12-16-23(35-2)17-13-21)32-29(33)25-9-5-7-19-6-3-4-8-24(19)25/h3-17H,1-2H3,(H,32,33)

InChI Key

NIDIRQARVDOBLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC

Origin of Product

United States

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